N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

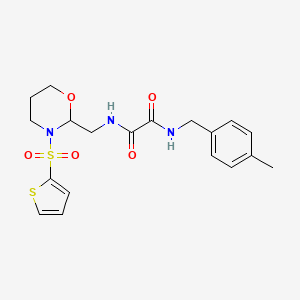

N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis) backbone. Key structural features include:

- N2-substituent: A 1,3-oxazinan-2-ylmethyl group modified with a thiophen-2-ylsulfonyl moiety.

Its synthesis likely involves coupling reactions between activated oxalyl intermediates and substituted amines, followed by sulfonylation of the oxazinan ring (analogous to methods in ).

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-14-5-7-15(8-6-14)12-20-18(23)19(24)21-13-16-22(9-3-10-27-16)29(25,26)17-4-2-11-28-17/h2,4-8,11,16H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWFLHWYQHGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its potential biological activity. This article explores its synthesis, structure, and biological effects, particularly focusing on its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3O4S2, with a molecular weight of approximately 469.6 g/mol. It features an oxalamide linkage and a thiophenesulfonyl group, which are significant in determining its biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4S2 |

| Molecular Weight | 469.6 g/mol |

| Structural Features | Oxalamide, Thiophenesulfonyl |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the oxazinan ring and the introduction of the thiophenesulfonyl group. The synthetic route may be summarized as follows:

- Formation of the oxazinan ring : Reacting appropriate precursors under controlled conditions.

- Introduction of the thiophenesulfonyl group : Utilizing sulfonation reactions.

- Final assembly : Coupling the components to form the final oxalamide structure.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related oxazolidine derivatives have shown their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer).

- Results : Compounds demonstrated moderate to high cytotoxicity with IC50 values indicating effective inhibition of cell growth.

The proposed mechanisms through which this compound exerts its biological effects include:

-

Enzyme Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Compound Cell Line IC50 (μM) Mechanism 4d A2780 4.47 Tubulin inhibition 5g MCF-7 52.8 Cell cycle arrest

Anti-inflammatory Effects

The compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. Studies suggest that similar sulfonamide derivatives can act as inhibitors of macrophage migration inhibitory factor (MIF), a key mediator in inflammation.

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Study on Oxazolidine Derivatives :

- Objective : Evaluate anticancer properties.

- Findings : Compounds exhibited significant cytotoxicity against resistant cancer cells, suggesting potential for overcoming drug resistance.

-

Molecular Docking Studies :

- Investigations into binding affinities with target proteins indicate favorable interactions that could lead to effective therapeutic agents.

Comparison with Similar Compounds

Substituent Effects on Activity

- Aromatic Groups : The 4-methylbenzyl group in the target compound may enhance membrane permeability compared to polar substituents like 2-methoxybenzyl (CAS 869072-17-3). S336’s 2,4-dimethoxybenzyl group is critical for umami receptor activation, suggesting that electron-donating groups on the benzyl ring modulate agonist potency .

- Sulfonyl Moieties : The thiophen-2-ylsulfonyl group in the target compound could improve target binding via sulfonamide-protein interactions, as seen in HIV inhibitors (). In contrast, S5456 (), a dimethoxybenzyl analog, inhibits CYP3A4 by 51% at 10 µM, indicating sulfonyl groups may influence off-target effects.

Metabolic Stability

- Oxalamides with bulky substituents (e.g., adamantyl in ) or sulfonyl groups (e.g., target compound) resist amide hydrolysis, enhancing metabolic stability . S336, however, undergoes rapid hepatic metabolism without cleavage of the oxalamide bond, suggesting substituent-dependent metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.